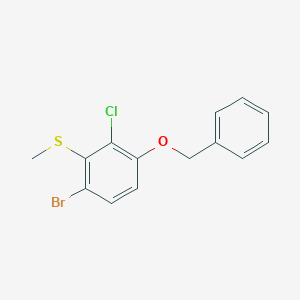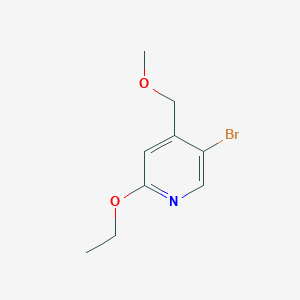
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2379322-77-5 . It has a molecular weight of 246.1 . It is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BrNO2/c1-3-13-9-4-7 (6-12-2)8 (10)5-11-9/h4-5H,3,6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 246.1 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool to study the biochemical and physiological effects of drugs. In addition, this compound has been studied for its potential use in material science, as a potential replacement for bromine in a variety of compounds.
Mécanisme D'action
Target of Action
It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds and the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of a wide range of functional groups . The stability of organoboron compounds can be a challenge, particularly in the presence of air and moisture .
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine has several advantages for use in laboratory experiments. One of the main advantages of this compound is that it is a water-soluble compound, which makes it easy to work with in a laboratory setting. In addition, this compound is relatively stable and has a low toxicity, making it safe to handle and store. However, this compound is also relatively expensive, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine. One potential direction is the use of this compound as a catalyst in the synthesis of complex organic molecules. In addition, this compound could be used to study the biochemical and physiological effects of drugs, as well as to modulate the activity of enzymes involved in drug metabolism. Furthermore, this compound could be used as a replacement for bromine in a variety of compounds, such as dyes and agrochemicals. Finally, this compound could be used to study the mechanisms of action of drugs and to develop new drugs with improved efficacy.
Méthodes De Synthèse
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is synthesized through a process known as the Mitsunobu reaction. This reaction involves the reaction of a diol, such as ethylene glycol, with an aldehyde or ketone, such as formaldehyde or acetone, in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction produces a brominated pyridine, such as this compound. The reaction is typically conducted at room temperature and can be completed in a few hours.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-13-9-4-7(6-12-2)8(10)5-11-9/h4-5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPEOHEKXESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

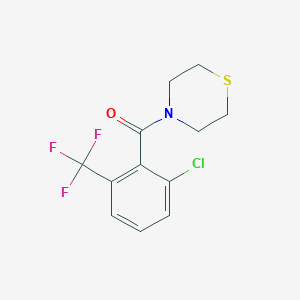
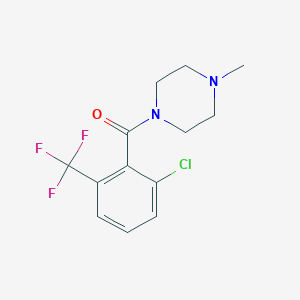

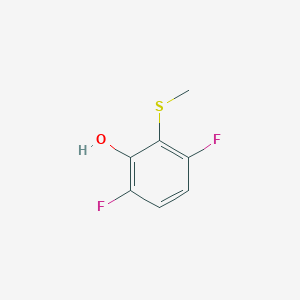
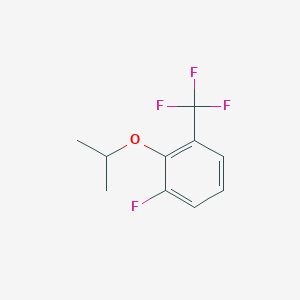


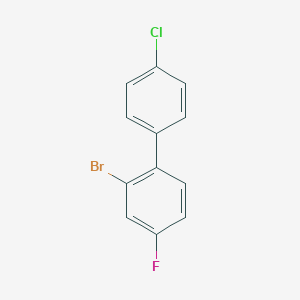
![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)



